5-chloro-N-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfonyl]-3-cyano-N-(2-ethylphenyl)-4,6-dimethylpyridine-2-sulfonamide
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Overview
Description
5-chloro-N-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfonyl]-3-cyano-N-(2-ethylphenyl)-4,6-dimethylpyridine-2-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, sulfonyl, and chloro groups attached to a pyridine ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfonyl]-3-cyano-N-(2-ethylphenyl)-4,6-dimethylpyridine-2-sulfonamide typically involves multiple steps. The initial step often includes the chlorination of a pyridine derivative, followed by the introduction of cyano and sulfonyl groups through nucleophilic substitution reactions. The reaction conditions usually require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfonyl]-3-cyano-N-(2-ethylphenyl)-4,6-dimethylpyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties
Industry
In the industrial sector, the compound is used in the development of advanced materials and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfonyl]-3-cyano-N-(2-ethylphenyl)-4,6-dimethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various cellular pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide
- 5-chloro-3-cyano-4,6-dimethylpyridine-2-carboxamide
- 5-chloro-3-cyano-4,6-dimethylpyridine-2-thiol
Uniqueness
The uniqueness of 5-chloro-N-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfonyl]-3-cyano-N-(2-ethylphenyl)-4,6-dimethylpyridine-2-sulfonamide lies in its dual cyano and sulfonyl functional groups. This combination of functional groups provides the compound with unique reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C24H21Cl2N5O4S2 |
---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
5-chloro-N-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfonyl-3-cyano-N-(2-ethylphenyl)-4,6-dimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C24H21Cl2N5O4S2/c1-6-17-9-7-8-10-20(17)31(36(32,33)23-18(11-27)13(2)21(25)15(4)29-23)37(34,35)24-19(12-28)14(3)22(26)16(5)30-24/h7-10H,6H2,1-5H3 |
InChI Key |
FLXQHCKUWAHAMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N(S(=O)(=O)C2=NC(=C(C(=C2C#N)C)Cl)C)S(=O)(=O)C3=NC(=C(C(=C3C#N)C)Cl)C |
Origin of Product |
United States |
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